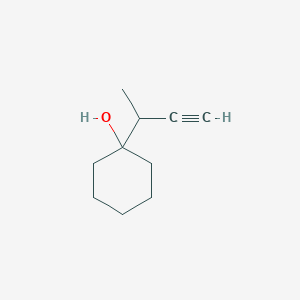
4,5-Dimethyl-3-methylidenehex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-3-methylidenehex-1-ene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the third and fourth carbon atoms in its six-carbon chain, with two methyl groups attached to the fourth and fifth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-methylidenehex-1-ene can be achieved through several methods. One common approach involves the alkylation of 3-methylidenehex-1-ene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 4,5-dimethylhexane. This process utilizes a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions to achieve the dehydrogenation and formation of the double bond.
化学反応の分析
Types of Reactions
4,5-Dimethyl-3-methylidenehex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or aldehydes.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated hydrocarbon, 4,5-dimethylhexane.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine) can lead to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride or other non-polar solvents.
Major Products Formed
Oxidation: Diols or aldehydes depending on the reaction conditions.
Reduction: 4,5-Dimethylhexane.
Substitution: Dihalogenated alkanes.
科学的研究の応用
4,5-Dimethyl-3-methylidenehex-1-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism by which 4,5-Dimethyl-3-methylidenehex-1-ene exerts its effects involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
類似化合物との比較
Similar Compounds
3-Methylidenehex-1-ene: Lacks the additional methyl groups on the fourth and fifth carbon atoms.
4,5-Dimethylhex-1-ene: Contains a double bond at a different position in the carbon chain.
4,5-Dimethyl-2-hexene: Has the double bond between the second and third carbon atoms.
Uniqueness
4,5-Dimethyl-3-methylidenehex-1-ene is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
112082-12-9 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
4,5-dimethyl-3-methylidenehex-1-ene |
InChI |
InChI=1S/C9H16/c1-6-8(4)9(5)7(2)3/h6-7,9H,1,4H2,2-3,5H3 |
InChIキー |
MJWGVWCPCHYEBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



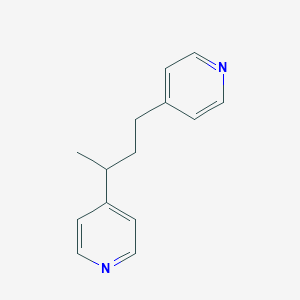
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
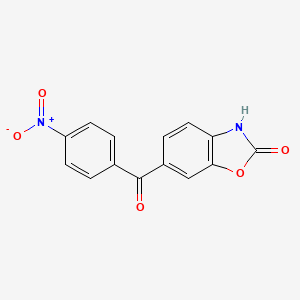
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
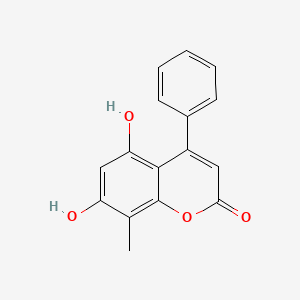
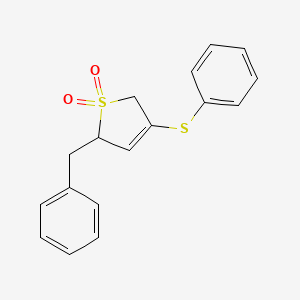

![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
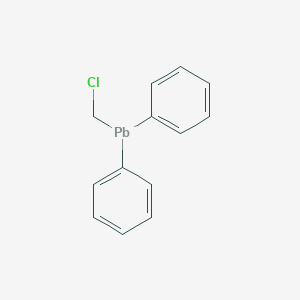
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
